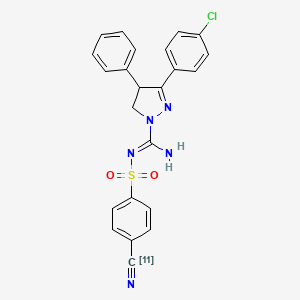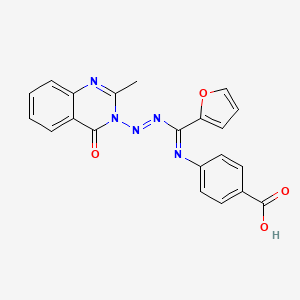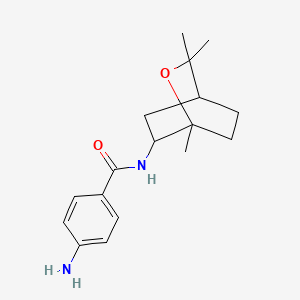
9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one is an organic compound characterized by its complex structure, which includes multiple double bonds and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes and ketones in the presence of a base to form the carbon backbone.
Hydroxylation: Introducing hydroxyl groups through reactions with reagents like hydrogen peroxide or osmium tetroxide.
Methylation: Adding methyl groups using methylating agents such as methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
化学反応の分析
Types of Reactions
9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as sodium borohydride.
Substitution: Replacement of functional groups with others, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
9,13-Dimethyl-1-(4-hydroxyphenyl)-1,3,8,12-tetradecatetraen-5-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
9,13-Dimethyl-1-(3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one: Lacks the hydroxyl group, potentially altering its chemical properties.
特性
CAS番号 |
144055-29-8 |
|---|---|
分子式 |
C23H30O3 |
分子量 |
354.5 g/mol |
IUPAC名 |
(1E,3E,8E)-1-(4-hydroxy-3-methoxyphenyl)-9,13-dimethyltetradeca-1,3,8,12-tetraen-5-one |
InChI |
InChI=1S/C23H30O3/c1-18(2)9-7-10-19(3)11-8-14-21(24)13-6-5-12-20-15-16-22(25)23(17-20)26-4/h5-6,9,11-13,15-17,25H,7-8,10,14H2,1-4H3/b12-5+,13-6+,19-11+ |
InChIキー |
PRGIBLMQZXWTBA-VDBHWXCFSA-N |
異性体SMILES |
CC(=CCC/C(=C/CCC(=O)/C=C/C=C/C1=CC(=C(C=C1)O)OC)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=O)C=CC=CC1=CC(=C(C=C1)O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B12732133.png)




